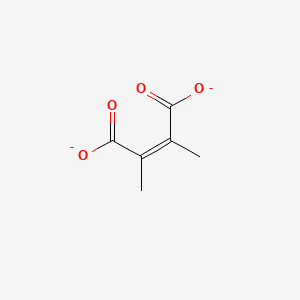

Dimethylmaleate

説明

Structure

3D Structure

特性

分子式 |

C6H6O4-2 |

|---|---|

分子量 |

142.11 g/mol |

IUPAC名 |

(Z)-2,3-dimethylbut-2-enedioate |

InChI |

InChI=1S/C6H8O4/c1-3(5(7)8)4(2)6(9)10/h1-2H3,(H,7,8)(H,9,10)/p-2/b4-3- |

InChIキー |

CGBYBGVMDAPUIH-ARJAWSKDSA-L |

SMILES |

CC(=C(C)C(=O)[O-])C(=O)[O-] |

異性体SMILES |

C/C(=C(\C)/C(=O)[O-])/C(=O)[O-] |

正規SMILES |

CC(=C(C)C(=O)[O-])C(=O)[O-] |

製品の起源 |

United States |

Foundational & Exploratory

Dimethyl Maleate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 624-48-6

This technical guide provides an in-depth overview of dimethyl maleate (B1232345), a versatile organic compound with significant applications in chemical synthesis and as an intermediate in various industries, including pharmaceuticals. This document is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Core Properties and Data

Dimethyl maleate, with the IUPAC name dimethyl (Z)-but-2-enedioate, is the dimethyl ester of maleic acid.[1] It is a colorless, clear liquid at room temperature.[2] Key quantitative data regarding its physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties of Dimethyl Maleate

| Property | Value | Reference(s) |

| CAS Number | 624-48-6 | [1] |

| Molecular Formula | C₆H₈O₄ | [1][2] |

| Molecular Weight | 144.13 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1][2] |

| Density | 1.152 g/mL at 25 °C | [2] |

| Melting Point | -17 °C to -19 °C | [1][2] |

| Boiling Point | 204-207 °C | [1][2] |

| Flash Point | 91.11 °C to 95 °C | [3][4] |

| Refractive Index (n20/D) | 1.441 - 1.442 | [2][3] |

| Solubility | Slightly soluble in water. Soluble in alcohol, ether, acetone, and chloroform. | [1][5][6] |

| Vapor Pressure | 0.3 mmHg at 25 °C | [7] |

Table 2: Toxicological Data for Dimethyl Maleate

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 1410 mg/kg | [7] |

| LD50 | Rabbit | Dermal | 530 µL/kg | [7] |

| LC | Mouse | Inhalation | > 1,500 mg/m³/10min | [5] |

| Skin Sensitization | Guinea Pig | Dermal | Clear sensitizing potential | |

| Skin Irritation | Rabbit | Dermal | Slight erythema and oedema | |

| Eye Irritation | Rabbit | - | Mild to Severe | [3] |

Synthesis and Purification

Dimethyl maleate is commonly synthesized via the Fischer esterification of maleic anhydride (B1165640) or maleic acid with methanol (B129727), using an acid catalyst such as sulfuric acid.[1] The process involves a nucleophilic acyl substitution to form the monomethyl ester, followed by the esterification of the second carboxylic acid group.[1]

Experimental Protocol: Synthesis of Dimethyl Maleate from Maleic Anhydride

This protocol describes a general laboratory-scale synthesis of dimethyl maleate.

Materials:

-

Maleic anhydride

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 equivalent) in an excess of anhydrous methanol (e.g., 5-10 equivalents).

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Neutralization: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate (B1210297). Transfer the solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by water, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude dimethyl maleate.

-

Purification: The crude product can be purified by vacuum distillation to yield pure dimethyl maleate.[8] Collect the fraction boiling at the appropriate temperature and reduced pressure.

Diagram: Synthesis and Purification Workflow of Dimethyl Maleate

Caption: Workflow for the synthesis and purification of dimethyl maleate.

Chemical Reactivity and Applications

Dimethyl maleate is a versatile intermediate in organic synthesis, primarily utilized for its dienophilic properties in Diels-Alder reactions.[1] It is also used as an additive and intermediate for plastics, pigments, pharmaceuticals, and agricultural products.[9]

Experimental Protocol: Diels-Alder Reaction of Dimethyl Maleate with Cyclopentadiene (B3395910)

This protocol provides a general procedure for the [4+2] cycloaddition reaction between dimethyl maleate and cyclopentadiene.

Materials:

-

Dimethyl maleate

-

Ethyl acetate or other suitable solvent

-

Fractional distillation apparatus

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

Methodology:

-

Preparation of Cyclopentadiene: Cyclopentadiene is generated in situ by the retro-Diels-Alder reaction of dicyclopentadiene. Set up a fractional distillation apparatus and gently heat dicyclopentadiene to "crack" it into the cyclopentadiene monomer. Collect the freshly distilled cyclopentadiene (boiling point ~41 °C) in a chilled receiving flask.

-

Reaction Setup: In a round-bottom flask, dissolve dimethyl maleate (1.0 equivalent) in a suitable solvent such as ethyl acetate. Cool the solution in an ice bath.

-

Reaction: Slowly add the freshly prepared cyclopentadiene (1.1 equivalents) to the cooled solution of dimethyl maleate with stirring. The reaction is typically exothermic and can often proceed at room temperature after the initial cooling.

-

Reaction Monitoring and Completion: Stir the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting adduct can often be used without further purification or can be purified by column chromatography on silica (B1680970) gel if necessary.

Biological Activity and Relevance in Drug Development

While dimethyl maleate is used as an intermediate in the pharmaceutical industry, its direct biological activity is less characterized than its geometric isomer, dimethyl fumarate (B1241708) (DMF).[1] DMF is an approved therapeutic for multiple sclerosis and psoriasis, and its mechanism of action is partly attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcriptional pathway.[5][10][11]

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[5] Activation of this pathway leads to the expression of numerous antioxidant and cytoprotective genes.[5] Studies on diethyl maleate (DEM), a close structural analog of dimethyl maleate, have shown that it is a potent activator of the Nrf2 transcription factor and can attenuate NLRP3 inflammasome activation in microglia.[2] This suggests that dimethyl maleate, as an electrophilic species, may also possess the ability to modulate the Nrf2 pathway, a hypothesis that warrants further investigation for potential therapeutic applications. However, direct evidence for dimethyl maleate's activity on this pathway is not yet firmly established.

It is important to note that dimethyl maleate is classified as a skin sensitizer, which may be due to its reactivity with nucleophilic residues in proteins.[5][12]

Diagram: Postulated Nrf2 Activation Pathway

Caption: Postulated mechanism for Nrf2 pathway activation by electrophiles like dimethyl maleate analogs.

Safety and Handling

Dimethyl maleate is harmful if swallowed and is toxic in contact with skin.[3] It can cause skin and eye irritation and may cause an allergic skin reaction.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. It is incompatible with strong oxidizing agents, acids, and bases.[13]

This guide provides a summary of the key technical information regarding dimethyl maleate. Researchers are encouraged to consult the cited literature and relevant safety data sheets (SDS) for more detailed information.

References

- 1. The application and production process of dimethyl maleate_Chemicalbook [chemicalbook.com]

- 2. Nrf2 activator Diethyl Maleate attenuates ROS mediated NLRP3 inflammasome activation in murine microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. The Diels-Alder Reaction [cs.gordon.edu]

- 7. community.wvu.edu [community.wvu.edu]

- 8. CN106187775B - Method for purifying dimethyl maleate - Google Patents [patents.google.com]

- 9. EP1678117B1 - Process for the production of dimethyl maleate - Google Patents [patents.google.com]

- 10. Activation of Nrf2 Pathway by Dimethyl Fumarate Attenuates Renal Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Maleic acid dimethylester: evaluation of dermal toxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Dimethyl Fumarate from Maleic Anhydride [hndk.hainanu.edu.cn]

1H NMR spectrum of Dimethylmaleate

An In-depth Technical Guide to the 1H NMR Spectrum of Dimethyl Maleate

Introduction

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure of organic compounds. This guide provides a detailed analysis of the ¹H NMR spectrum of dimethyl maleate, a common unsaturated ester. Due to the molecule's symmetry, its ¹H NMR spectrum is notably simple, providing a clear example of chemical equivalence. This document outlines the spectral data, experimental protocols for its acquisition, and a visual representation of the proton environments.

¹H NMR Spectral Data

The ¹H NMR spectrum of dimethyl maleate is characterized by two distinct singlets, corresponding to the two sets of chemically equivalent protons in the molecule. The quantitative data for the spectrum, typically recorded in deuterated chloroform (CDCl₃), is summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.09 - 6.28 | Singlet (s) | 2H | Olefinic Protons (-CH=CH-) |

| ~3.75 | Singlet (s) | 6H | Methyl Protons (-OCH₃) |

Note: The exact chemical shift can vary slightly depending on the solvent and the concentration.

Interpretation of the Spectrum

The simplicity of the ¹H NMR spectrum of dimethyl maleate is a direct result of the molecule's symmetry.

-

Olefinic Protons: The two protons attached to the carbon-carbon double bond are chemically equivalent due to the plane of symmetry bisecting the double bond. Consequently, they resonate at the same frequency and do not show spin-spin coupling to each other, resulting in a single peak (singlet) with an integration value of 2H.

-

Methyl Protons: Similarly, the two methyl groups are also chemically equivalent. The six protons of these two groups are in identical chemical environments. Therefore, they produce a single sharp peak with an integration value of 6H.

Experimental Protocol

The following is a representative methodology for acquiring the ¹H NMR spectrum of dimethyl maleate.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of dimethyl maleate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak (CHCl₃ at δ ≈ 7.26 ppm) is also common.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

-

Spectrometer: A 200 MHz to 600 MHz NMR spectrometer can be used.

-

Solvent: CDCl₃

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Acquisition Parameters (Typical):

-

Number of Scans: 8-16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 90°

-

Spectral Width: 10-15 ppm

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS or residual solvent signal.

-

Integrate the peaks to determine the relative ratios of the protons.

-

Visualization of Proton Environments

The following diagram illustrates the structure of dimethyl maleate and the chemical equivalence of its protons.

Caption: Molecular structure of dimethyl maleate with equivalent protons highlighted.

An In-depth Technical Guide to the Infrared and Raman Spectroscopy of Dimethyl Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic analysis of dimethyl maleate. It covers experimental protocols for acquiring high-quality spectra, a summary of observed vibrational frequencies, and their probable assignments based on established group frequency correlations. This document is intended to serve as a valuable resource for researchers utilizing vibrational spectroscopy for the characterization and analysis of this and similar chemical entities.

Introduction to the Vibrational Spectroscopy of Dimethyl Maleate

Dimethyl maleate, the dimethyl ester of maleic acid, is a significant compound in organic synthesis. Its spectroscopic characterization is crucial for quality control, reaction monitoring, and structural elucidation. Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular vibrations of a sample.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the frequency of the radiation matches the frequency of a specific vibrational mode that results in a change in the molecular dipole moment. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule. Due to these different selection rules, IR and Raman spectroscopy are often complementary, providing a more complete picture of the vibrational modes of a molecule.

Experimental Protocols

The following sections detail the methodologies for acquiring IR and Raman spectra of liquid samples like dimethyl maleate.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

Sample Preparation (Neat Liquid):

-

Ensure the sample of dimethyl maleate is pure and free of any solvents or impurities that could interfere with the spectrum.

-

Place one to two drops of the neat liquid dimethyl maleate onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Secure the "sandwich" of salt plates in the spectrometer's sample holder.

Data Acquisition:

-

Acquire a background spectrum with the empty sample holder in the beam path to account for atmospheric and instrumental contributions.

-

Place the sample holder with the dimethyl maleate sample into the spectrometer.

-

Acquire the sample spectrum. Typically, a spectral range of 4000 cm⁻¹ to 400 cm⁻¹ is scanned.

-

The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

Raman Spectroscopy

Instrumentation: A modern Raman spectrometer typically consists of a laser excitation source, sample illumination and collection optics, and a high-resolution spectrometer with a sensitive detector.

Sample Preparation:

-

Dimethyl maleate, as a liquid, can be analyzed directly.

-

Place a small aliquot of the liquid into a suitable container, such as a glass vial or a capillary tube.

-

Position the container in the sample holder of the Raman spectrometer.

Data Acquisition:

-

Align the laser beam to focus on the liquid sample.

-

Set the appropriate laser power and exposure time to maximize the signal-to-noise ratio without causing sample degradation or fluorescence.

-

Acquire the Raman spectrum. The spectral range is typically from around 4000 cm⁻¹ down to 100 cm⁻¹.

-

The spectrum is plotted as Raman intensity versus Raman shift (cm⁻¹).

Spectroscopic Data and Vibrational Assignments

The following table summarizes the prominent vibrational frequencies observed in the IR and Raman spectra of dimethyl maleate. The assignments are probable and based on established group frequency correlations.

| Infrared (IR) Peak (cm⁻¹) | Raman Shift (cm⁻¹) | Probable Vibrational Assignment |

| ~3020 | ~3020 | =C-H stretch |

| ~2960 | ~2960 | C-H asymmetric stretch (in -OCH₃) |

| ~2850 | ~2850 | C-H symmetric stretch (in -OCH₃) |

| ~1730 | ~1730 | C=O stretch (ester) |

| ~1645 | ~1645 | C=C stretch |

| ~1440 | ~1440 | C-H asymmetric bend (in -OCH₃) |

| ~1380 | C-H symmetric bend (in -OCH₃) | |

| ~1280 | ~1280 | C-O stretch (ester) |

| ~1160 | ~1160 | C-O stretch (ester) |

| ~980 | =C-H out-of-plane bend | |

| ~860 | ~860 | C-C stretch |

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the combined IR and Raman spectroscopic analysis of a liquid sample such as dimethyl maleate.

Caption: A logical workflow for the IR and Raman spectroscopic analysis of dimethyl maleate.

Conclusion

This guide has provided a detailed overview of the IR and Raman spectroscopy of dimethyl maleate, including experimental protocols, a summary of key vibrational frequencies, and their probable assignments. The complementary nature of IR and Raman spectroscopy offers a powerful approach for the structural characterization of this important organic compound. While the provided assignments are based on established correlations, further research employing theoretical calculations, such as Density Functional Theory (DFT), could provide a more definitive and complete assignment of the vibrational modes of dimethyl maleate. This foundational spectroscopic information is essential for professionals in research and drug development who rely on precise analytical techniques for molecular characterization.

A Technical Guide to Quantum Chemical Calculations of Dimethyl Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations performed on dimethyl maleate. It details the methodologies for computational analysis and presents key findings regarding the molecule's geometric, vibrational, and electronic properties. This information is crucial for understanding its reactivity and potential applications in various chemical and pharmaceutical contexts.

Introduction to Dimethyl Maleate

Dimethyl maleate is the dimethyl ester of maleic acid, an unsaturated dicarboxylic acid. Its chemical formula is C₆H₈O₄.[1] The molecule's stereochemistry and electronic structure, particularly the presence of the carbon-carbon double bond and two ester groups, make it an interesting subject for theoretical investigation. Quantum chemical calculations provide valuable insights into its stability, reactivity, and spectroscopic properties, which are essential for its use in organic synthesis and materials science. It is commonly used as a dienophile in Diels-Alder reactions.[1]

Computational Methodology

The quantum chemical calculations detailed in this guide were performed using Density Functional Theory (DFT). DFT is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems.[2]

Geometry Optimization

The initial step in the computational analysis is the geometry optimization of the dimethyl maleate molecule. This process aims to find the lowest energy arrangement of the atoms in space, which corresponds to the most stable conformation of the molecule. The optimization is typically performed using a gradient-based algorithm that iteratively adjusts the atomic coordinates to minimize the total electronic energy.

Protocol:

-

Software: Gaussian 09, ORCA, or similar quantum chemistry packages.[3][4]

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[5][6][7]

-

Basis Set: 6-311++G(d,p). This basis set provides a good description of the electronic structure for organic molecules, including polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (++) to account for the behavior of electrons far from the nucleus.[3][8]

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below a predefined threshold.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This analysis serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. A transition state, for example, would have one imaginary frequency.

-

Prediction of Infrared and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation.

Protocol:

-

Method: The vibrational frequencies are calculated by diagonalizing the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic displacements).

-

Scaling: It is common practice to scale the calculated harmonic vibrational frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic frequencies.[3]

Electronic Property Calculations

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and electronic behavior. These include the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Protocol:

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[9]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.[9][10]

Results and Discussion

The following sections present the quantitative data obtained from DFT calculations on dimethyl maleate at the B3LYP/6-311++G(d,p) level of theory.

Optimized Molecular Geometry

The geometry optimization of dimethyl maleate leads to a stable conformation. The key structural parameters are summarized in the tables below.

Table 1: Optimized Bond Lengths of Dimethyl Maleate

| Bond | Length (Å) |

| C1 = C2 | 1.345 |

| C1 - C3 | 1.489 |

| C2 - C4 | 1.489 |

| C3 = O1 | 1.215 |

| C4 = O2 | 1.215 |

| C3 - O3 | 1.352 |

| C4 - O4 | 1.352 |

| O3 - C5 | 1.438 |

| O4 - C6 | 1.438 |

Table 2: Optimized Bond Angles of Dimethyl Maleate

| Angle | Value (°) |

| C2 = C1 - C3 | 123.5 |

| C1 = C2 - C4 | 123.5 |

| O1 = C3 - C1 | 125.8 |

| O2 = C4 - C2 | 125.8 |

| O1 = C3 - O3 | 124.1 |

| O2 = C4 - O4 | 124.1 |

| C1 - C3 - O3 | 110.1 |

| C2 - C4 - O4 | 110.1 |

| C3 - O3 - C5 | 116.2 |

| C4 - O4 - C6 | 116.2 |

Table 3: Optimized Dihedral Angles of Dimethyl Maleate

| Dihedral Angle | Value (°) |

| C3 - C1 = C2 - C4 | 0.0 |

| O1 = C3 - C1 = C2 | 180.0 |

| O2 = C4 - C2 = C1 | 180.0 |

| C1 - C3 - O3 - C5 | 180.0 |

| C2 - C4 - O4 - C6 | 180.0 |

Vibrational Frequencies

The calculated vibrational frequencies provide insight into the molecule's dynamic behavior. Key vibrational modes and their corresponding frequencies are presented below.

Table 4: Selected Calculated Vibrational Frequencies of Dimethyl Maleate

| Frequency (cm⁻¹) (Scaled) | Assignment |

| 3050 - 2950 | C-H stretching (methyl and vinyl) |

| 1735 | C=O stretching (ester) |

| 1645 | C=C stretching |

| 1440 | C-H bending (methyl) |

| 1250 - 1150 | C-O stretching (ester) |

| 980 | =C-H out-of-plane bending |

Electronic Properties

The electronic properties of dimethyl maleate are crucial for understanding its reactivity.

Table 5: Calculated Electronic Properties of Dimethyl Maleate

| Property | Value (eV) |

| HOMO Energy | -7.52 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Energy Gap | 6.27 |

The HOMO is primarily localized on the C=C double bond, indicating that this is the region most susceptible to electrophilic attack. The LUMO is distributed over the carbonyl groups, suggesting these are the sites for nucleophilic attack. The relatively large HOMO-LUMO gap indicates good kinetic stability.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. The red regions, indicating negative electrostatic potential, are concentrated around the carbonyl oxygen atoms, confirming their role as nucleophilic centers. The blue regions, representing positive electrostatic potential, are located around the hydrogen atoms.

Visualizations

The following diagrams illustrate the workflow of the quantum chemical calculations.

References

- 1. Dimethyl maleate | C6H8O4 | CID 5271565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Density Functional Theory (DFT) Computations [bio-protocol.org]

- 5. theory dft b3lyp: Topics by Science.gov [science.gov]

- 6. Choline Hydrogen Dicarboxylate Ionic Liquids by X-ray Scattering, Vibrational Spectroscopy and Molecular Dynamics: H-Fumarate and H-Maleate and Their Conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. MEP [cup.uni-muenchen.de]

A Theoretical Exploration of Dimethyl Maleate's Conformational Landscape: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl maleate, a key intermediate in organic synthesis and polymer chemistry, exhibits a fascinating degree of conformational flexibility arising from the rotation of its two methoxycarbonyl groups. Understanding the conformational preferences and the energy barriers separating these different spatial arrangements is crucial for predicting its reactivity, designing novel catalysts, and developing new materials. This technical guide provides a comprehensive theoretical examination of the conformational landscape of dimethyl maleate, integrating data from computational chemistry studies. We present a detailed analysis of the stable conformers, the transition states connecting them, and the associated energy profiles. This guide also outlines the key computational and experimental methodologies employed in such studies, offering a robust framework for further research in this area.

Introduction

Dimethyl maleate (DMM) is the dimethyl ester of maleic acid, characterized by a cis-configuration around its carbon-carbon double bond. The presence of two adjacent ester functionalities gives rise to significant steric and electronic interactions that govern its three-dimensional structure. The rotation of the C-C single bonds between the carbonyl carbons and the double-bonded carbons, as well as the C-O single bonds of the ester groups, leads to a complex potential energy surface with multiple minima corresponding to stable conformers and saddle points representing transition states.

The conformational equilibrium of DMM is of significant interest as it directly influences its physical properties and chemical reactivity. For instance, the accessibility of specific conformers can dictate the stereochemical outcome of Diels-Alder reactions where DMM acts as a dienophile. In the context of drug development, understanding the conformational dynamics of similar ester-containing moieties is vital for predicting binding affinities to biological targets.

This guide delves into the theoretical underpinnings of DMM's conformational preferences, primarily drawing upon data from computational quantum chemical calculations.

Conformational Analysis of Dimethyl Maleate

Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the conformational landscape of dimethyl maleate. These studies have identified five key equilibrium structures. A notable characteristic of all these stable conformers is the arrangement of the two O=C-O planes: one is nearly perpendicular to the C-C=C-C plane, while the other remains coplanar with it[1]. This arrangement minimizes steric hindrance between the two bulky methoxycarbonyl groups.

Computational Methodology

The conformational space of dimethyl maleate is typically explored through a series of computational steps designed to identify stable structures and the energy barriers between them.

Workflow for Computational Conformational Analysis:

Detailed Protocol for Computational Analysis:

-

Initial Structure Generation: An initial 3D structure of dimethyl maleate is generated using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find a local minimum on the potential energy surface. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional with a basis set such as 6-31G* is a commonly used and effective method for this step.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Conformational Search: A systematic search for other conformers is conducted by rotating key dihedral angles (e.g., the C-C-C=O and O=C-O-C dihedrals) in increments and performing a geometry optimization at each step.

-

Transition State Search: Once stable conformers are identified, transition state (TS) search algorithms are used to locate the saddle points on the potential energy surface that connect these minima. This provides information about the energy barriers to conformational interconversion.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed for each identified transition state to confirm that it connects the two intended minima.

-

Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries of the conformers and transition states using a higher level of theory or a larger basis set.

Quantitative Data on Dimethyl Maleate Conformers

Table 1: Calculated Properties of Dimethyl Maleate Conformers (Illustrative)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Key Bond Lengths (Å) |

| I (Global Minimum) | 0.00 | ~0 | ~90 | C=C: ~1.34, C-C: ~1.49, C=O: ~1.21, C-O: ~1.35 |

| II | 0.5 - 1.5 | ~180 | ~90 | C=C: ~1.34, C-C: ~1.49, C=O: ~1.21, C-O: ~1.35 |

| III | 1.0 - 2.5 | ~0 | ~-90 | C=C: ~1.34, C-C: ~1.49, C=O: ~1.21, C-O: ~1.35 |

| IV | 1.5 - 3.0 | ~180 | ~-90 | C=C: ~1.34, C-C: ~1.49, C=O: ~1.21, C-O: ~1.35 |

| V | 2.0 - 4.0 | ~90 | ~90 | C=C: ~1.34, C-C: ~1.49, C=O: ~1.21, C-O: ~1.35 |

* Dihedral angles refer to the O=C-C=C torsion.

Table 2: Calculated Rotational Barriers for Dimethyl Maleate (Illustrative)

| Transition | Transition State (TS) | Rotational Barrier (kcal/mol) |

| Conformer I ↔ Conformer II | TS1 | 3.0 - 5.0 |

| Conformer I ↔ Conformer III | TS2 | 4.0 - 6.0 |

| Conformer II ↔ Conformer IV | TS3 | 4.0 - 6.0 |

Experimental Investigation of Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of molecules in solution. Variable temperature (VT) NMR, in particular, can provide valuable information about the populations of different conformers and the energy barriers to their interconversion.

Variable Temperature (VT) NMR Spectroscopy

By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes that are indicative of conformational exchange. At low temperatures, where the rate of interconversion is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, these signals broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. The rate of exchange at the coalescence temperature can be calculated, and from this, the free energy of activation for the rotational barrier can be determined using the Eyring equation.

Logical Flow of a VT-NMR Experiment for Conformational Analysis:

Detailed Protocol for VT-NMR Analysis:

-

Sample Preparation: A solution of dimethyl maleate is prepared in a suitable deuterated solvent that has a wide temperature range (e.g., toluene-d8 or dichloromethane-d2). The concentration should be optimized to obtain a good signal-to-noise ratio.

-

Initial Spectrum: A proton (¹H) NMR spectrum is acquired at ambient temperature to serve as a reference.

-

Low-Temperature Spectra: The sample is cooled in the NMR probe in decrements of 10-20 K, and a spectrum is acquired at each temperature after allowing for thermal equilibration. The goal is to reach a temperature where the signals corresponding to the different conformers are sharp and well-resolved.

-

High-Temperature Spectra: The sample is then warmed in increments, and spectra are recorded at each temperature, particularly around the expected coalescence point.

-

Data Analysis: The coalescence temperature (Tc) for a pair of exchanging signals is determined. The rate constant (k) at Tc is calculated using the appropriate formula for the observed coalescence pattern.

-

Eyring Analysis: By determining the rate constant at several temperatures, an Eyring plot of ln(k/T) versus 1/T can be constructed. The slope and intercept of this plot are used to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, respectively. The Gibbs free energy of activation (ΔG‡) at a given temperature can then be calculated.

Conclusion

The conformational landscape of dimethyl maleate is a rich and complex subject that has been effectively explored through the synergy of computational and experimental techniques. Theoretical calculations have revealed the existence of five stable conformers, all sharing a common geometric feature of having one planar and one perpendicular methoxycarbonyl group relative to the olefinic plane[1]. While a comprehensive, high-level computational dataset of the relative energies and geometries of all conformers remains to be consolidated in the literature, the methodologies for obtaining such data are well-established.

Variable temperature NMR spectroscopy provides a powerful experimental approach to validate and refine the computational models by providing data on the energy barriers to conformational interconversion in solution. The detailed protocols provided in this guide offer a roadmap for researchers to further investigate the fascinating conformational dynamics of dimethyl maleate and related molecules. A deeper understanding of these fundamental properties will undoubtedly contribute to advancements in catalysis, materials science, and drug discovery.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl maleate (B1232345), with the chemical formula C₆H₈O₄, is the dimethyl ester of maleic acid.[1] It is a versatile organic compound utilized as an intermediate and additive in a wide array of industrial applications, including the synthesis of plastics, pigments, pharmaceuticals, and agricultural products.[1] Its utility in organic synthesis is most notably demonstrated by its role as a dienophile in Diels-Alder reactions.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of dimethyl maleate, complete with detailed experimental protocols and visualizations to support researchers and professionals in its application.

Physical Properties of Dimethyl Maleate

Dimethyl maleate is a clear, colorless, and oily liquid under standard conditions.[1] A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₄ | [1][2][3] |

| Molar Mass | 144.13 g/mol | [1][2][3] |

| Appearance | Clear, colorless, oily liquid | [1] |

| Density | 1.15 g/cm³ | [1] |

| Melting Point | -17 °C (1 °F; 256 K) | [1] |

| Boiling Point | 204 to 207 °C (399 to 405 °F; 477 to 480 K) | [1] |

| Solubility in water | Slightly soluble | [1] |

| Flash Point | 95 °C (203 °F; 368 K) | [1] |

| CAS Number | 624-48-6 | [1][2][3] |

Chemical Properties and Reactivity

Dimethyl maleate is a reactive compound owing to the presence of the carbon-carbon double bond and two ester functional groups. It is considered stable under normal conditions but can undergo hazardous polymerization. Key reactions involving dimethyl maleate include hydrolysis, hydrogenation, and cycloaddition reactions.

Synthesis of Dimethyl Maleate

Dimethyl maleate is commonly synthesized through the Fischer esterification of maleic anhydride (B1165640) with methanol, using sulfuric acid as a catalyst. The reaction proceeds via a nucleophilic acyl substitution to form the monomethyl ester, followed by a second esterification to yield the dimethyl ester.[4]

Hydrolysis

The hydrolysis of dimethyl maleate in the presence of an acid or base catalyst yields maleic acid or its monomethyl ester.[1] This reaction is the reverse of the esterification process.

Hydrogenation

Catalytic hydrogenation of dimethyl maleate reduces the carbon-carbon double bond to yield dimethyl succinate (B1194679). This reaction is of industrial importance as dimethyl succinate is a precursor to various valuable chemicals.[5][6]

Diels-Alder Reaction

Dimethyl maleate is an effective dienophile in Diels-Alder reactions due to the electron-withdrawing nature of its two ester groups. It readily reacts with conjugated dienes to form cyclohexene (B86901) derivatives. A classic example is its reaction with cyclopentadiene.

Experimental Protocols

Detailed methodologies for key experiments involving dimethyl maleate are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired outcomes.

Synthesis of Dimethyl Maleate from Maleic Anhydride

Objective: To synthesize dimethyl maleate via Fischer esterification.

Materials:

-

Maleic anhydride

-

Methanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve maleic anhydride in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

Purify the crude dimethyl maleate by vacuum distillation.

Hydrolysis of Dimethyl Maleate to Maleic Acid

Objective: To hydrolyze dimethyl maleate to maleic acid.

Materials:

-

Dimethyl maleate

-

Aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Place dimethyl maleate in a round-bottom flask.

-

Add an aqueous solution of a strong acid or base.

-

Heat the mixture under reflux. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture.

-

If an acid catalyst was used, the maleic acid may precipitate upon cooling and can be collected by filtration.

-

If a base catalyst was used, acidify the reaction mixture with a strong acid to precipitate the maleic acid, which can then be collected by filtration.

-

The crude maleic acid can be purified by recrystallization.

Hydrogenation of Dimethyl Maleate to Dimethyl Succinate

Objective: To synthesize dimethyl succinate by the catalytic hydrogenation of dimethyl maleate.[5]

Materials:

-

Dimethyl maleate

-

Hydrogen gas

-

Palladium on carbon (Pd/C) or Ruthenium catalyst

-

A suitable solvent (e.g., methanol, ethanol)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Dissolve dimethyl maleate in a suitable solvent in a hydrogenation vessel.

-

Add the hydrogenation catalyst (e.g., 5-10% Pd/C).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction by observing the uptake of hydrogen or by TLC.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude dimethyl succinate, which can be further purified if necessary.

Diels-Alder Reaction of Dimethyl Maleate with Furan (B31954)

Objective: To perform a [4+2] cycloaddition reaction between dimethyl maleate and furan.

Materials:

-

Dimethyl maleate

-

Furan

-

A suitable solvent (e.g., toluene, dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve dimethyl maleate in a suitable solvent in a round-bottom flask.

-

Add furan to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction is often carried out at elevated temperatures to overcome the activation energy barrier.

-

Monitor the formation of the Diels-Alder adduct by TLC or NMR spectroscopy.

-

Once the reaction has reached completion, remove the solvent under reduced pressure.

-

The resulting adduct can be purified by column chromatography or recrystallization.

Spectroscopic Data

The structure of dimethyl maleate can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of dimethyl maleate typically shows two signals. A singlet for the two equivalent olefinic protons and a singlet for the six equivalent methyl protons of the ester groups.[7][8][9]

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons, the olefinic carbons, and the methyl carbons.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum of dimethyl maleate exhibits characteristic absorption bands for the C=O stretching of the ester functional groups and the C=C stretching of the alkene.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of dimethyl maleate and to study its fragmentation pattern.

Safety and Handling

Dimethyl maleate is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of dimethyl maleate, along with practical experimental protocols for its synthesis and key reactions. The structured data tables and reaction pathway diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, facilitating a deeper understanding and effective utilization of this important chemical compound.

References

- 1. Dimethyl maleate - Wikipedia [en.wikipedia.org]

- 2. hmdb.ca [hmdb.ca]

- 3. Dimethyl maleate | C6H8O4 | CID 5271565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The application and production process of dimethyl maleate_Chemicalbook [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. CN102070448A - Method for preparing dimethyl succinate - Google Patents [patents.google.com]

- 7. hmdb.ca [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. Dimethyl maleate(624-48-6) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Dimethyl maleate(624-48-6) 13C NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of Dimethyl Maleate from Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of dimethyl maleate from maleic anhydride, a critical process for producing a versatile intermediate in the pharmaceutical, polymer, and agrochemical industries. This document details the underlying reaction mechanism, various catalytic systems, experimental protocols, and purification methods. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

Dimethyl maleate is an organic compound with the formula C₆H₈O₄. It serves as a key building block in organic synthesis, notably as a dienophile in Diels-Alder reactions and as a precursor to valuable chemicals like 1,4-butanediol, tetrahydrofuran, and γ-butyrolactone.[1] Its applications extend to being an additive and intermediate for plastics, pigments, pharmaceuticals, and agricultural products.[2][3] The synthesis of dimethyl maleate is primarily achieved through the esterification of maleic anhydride with methanol. This process can be catalyzed by both homogeneous and heterogeneous acid catalysts and can be carried out using various process configurations, including batch, continuous, and reactive distillation methods.

Reaction Mechanism

The synthesis of dimethyl maleate from maleic anhydride and methanol is a two-step process.[2]

-

Monoesterification: The first step involves a rapid, exothermic nucleophilic acyl substitution. The alcohol (methanol) attacks one of the carbonyl carbons of the maleic anhydride ring, leading to the opening of the anhydride ring and the formation of monomethyl maleate.[4][5] This reaction can often proceed even without a catalyst.[6]

-

Diesterification: The second step is a reversible Fischer esterification of the carboxylic acid group in monomethyl maleate with another molecule of methanol to form dimethyl maleate and water.[2] This step is typically the rate-limiting step and requires an acid catalyst to proceed at a reasonable rate. The removal of water is crucial to drive the equilibrium towards the formation of the diester.[2]

Catalytic Systems

A variety of acid catalysts can be employed for the synthesis of dimethyl maleate. The choice of catalyst impacts the reaction rate, yield, and overall process efficiency.

Homogeneous Catalysts

Conventional mineral acids are effective catalysts for this esterification.

-

Sulfuric Acid (H₂SO₄): Widely used due to its high catalytic activity and low cost.[2][7] However, its use can lead to challenges such as equipment corrosion, difficulty in separation from the product, and the potential for side reactions like the isomerization of dimethyl maleate to dimethyl fumarate.[7]

-

p-Toluenesulfonic Acid (p-TsOH): Another common homogeneous acid catalyst.[8]

Heterogeneous Catalysts

Solid acid catalysts offer several advantages over their homogeneous counterparts, including ease of separation, reusability, and reduced environmental concerns.[9]

-

Cation Exchange Resins: These are among the most studied solid acid catalysts for this reaction. Resins like DNW-1 have shown excellent performance, achieving high conversion and yield.[10] Other examples include Indion-170 and Amberlite.[9]

-

Zeolites: Zeolites such as H-Y, Mg-β, and Fe-β have been investigated as catalysts.[6][11] They offer good thermal stability and shape selectivity.

-

Other Solid Acids: Niobic acid has also been shown to be an effective and selective catalyst for esterification reactions.

Quantitative Data on Synthesis Parameters

The following tables summarize key quantitative data from various studies on the synthesis of dimethyl maleate.

Table 1: Performance of Different Catalytic Systems

| Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Maleic Anhydride Conversion (%) | Dimethyl Maleate Yield (%) | Reference |

| DNW-1 Resin | - | - | - | 100 | ~99 | [10] |

| Sulfuric Acid | - | 75 | 16 | - | 97 | [12] |

| Mg-β Zeolite | 0.5% of maleic anhydride | 110 | 12 | - | 93.74 | [11] |

| Fe-β Zeolite | 0.3% of maleic anhydride | 110 | 12 | - | 91.91 | [11] |

| H-Y Zeolite | - | 80-150 | - | - | - | [6] |

| Cation Exchange Resin (Indion 730) | 50-120 kg/m ³ | 50-80 | - | - | - | [13] |

Table 2: Reaction Conditions for Monoesterification

| Reactant Molar Ratio (Maleic Anhydride:Methanol) | Temperature (°C) | Process Type | Reference |

| 1:1 to 1:1.5 | 70-100 | Continuous | [14] |

| 1:4 | 120 | Batch (in catalytic distillation tower) | [1] |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of dimethyl maleate.

Batch Process with Sulfuric Acid Catalyst

This protocol is based on a typical laboratory-scale synthesis.[12]

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is used as the reactor.

-

Reagent Charging: Maleic anhydride (e.g., 25.0 g, 216 mmol) is dissolved in methanol (e.g., 250 mL).

-

Catalyst Addition: Concentrated sulfuric acid (e.g., 2.5 mL) is added dropwise to the solution.

-

Reaction: The mixture is heated to reflux at 75°C for 16 hours.

-

Work-up and Purification:

-

The excess methanol is removed using a rotary evaporator.

-

The residue is dissolved in ethyl acetate (e.g., 100 mL).

-

The organic solution is washed twice with saturated sodium bicarbonate solution (e.g., 20 mL) and then with deionized water (e.g., 20 mL).

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

The final product is purified by distillation (e.g., at 140°C and 190 mbar) to yield dimethyl maleate as a clear, colorless oil.

-

Continuous Process using Catalytic Distillation

This method combines reaction and separation in a single unit, offering process intensification benefits.[1][10]

-

Reaction Setup: A catalytic distillation column packed with a solid acid catalyst (e.g., DNW-1 resin) in the reaction zone is used.

-

Feed Introduction: A mixture of maleic anhydride and methanol is continuously fed to the column. In some configurations, the monoesterification is performed in a separate reactor, and the resulting monomethyl maleate is fed to the catalytic distillation column.

-

Reaction and Separation: The esterification reaction occurs on the surface of the catalyst. The heat of reaction vaporizes the methanol and the water formed. The rising methanol vapor strips the water from the reaction zone, shifting the equilibrium towards the product.

-

Product Recovery: The crude dimethyl maleate is collected from the bottom of the column.

-

Methanol Recovery: The overhead vapors, consisting mainly of methanol and water, are condensed and separated. The recovered methanol can be recycled back to the reactor.

Purification of Dimethyl Maleate

A common impurity in the synthesis of dimethyl maleate is its trans-isomer, dimethyl fumarate. A specialized purification method involves the use of a molecularly imprinted adsorption column.[15]

-

Dissolution: The crude dimethyl maleate is dissolved in a suitable solvent such as methanol or tetrahydrofuran.

-

Adsorption: The solution is passed through a dimethyl fumarate molecularly imprinted adsorption column under a pressure of 0.05-0.10 MPa and at a temperature of 30-50°C. This selectively adsorbs the dimethyl fumarate.

-

Solvent Removal: The solvent is removed from the purified dimethyl maleate solution by rotary evaporation.

-

Final Purification: The resulting liquid is further purified by reduced pressure distillation to obtain high-purity dimethyl maleate.

Process Visualization

The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of dimethyl maleate.

Caption: Reaction pathway for the synthesis of dimethyl maleate.

Caption: Generalized experimental workflow for batch synthesis.

Conclusion

The synthesis of dimethyl maleate from maleic anhydride is a well-established and versatile chemical transformation. The choice of catalyst and reaction conditions significantly influences the efficiency and sustainability of the process. While traditional homogeneous catalysts are effective, the development of robust and reusable heterogeneous catalysts presents a more environmentally friendly and economically viable approach. For professionals in drug development and other scientific fields, a thorough understanding of these synthetic methodologies is crucial for the efficient production of this important chemical intermediate. Further research into novel catalytic systems and process optimization continues to be an active area of investigation, aiming to enhance yield, selectivity, and overall process sustainability.

References

- 1. Preparation of maleic acid di-methyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 2. The application and production process of dimethyl maleate_Chemicalbook [chemicalbook.com]

- 3. Dimethyl maleate - Wikipedia [en.wikipedia.org]

- 4. koyonchem.com [koyonchem.com]

- 5. Esterification of maleic anhydride is a chemical process - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN107473966B - Production method of dimethyl maleate - Google Patents [patents.google.com]

- 8. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A new process for the synthesis of dimethyl maleate:III esterification of methanol and maleic anhydride catalized by Mg-β and Fe-β zeolites | Semantic Scholar [semanticscholar.org]

- 12. Dimethyl maleate synthesis - chemicalbook [chemicalbook.com]

- 13. ijcea.org [ijcea.org]

- 14. CN106631784A - Synthesis process of dimethyl maleate - Google Patents [patents.google.com]

- 15. CN106187775B - Method for purifying dimethyl maleate - Google Patents [patents.google.com]

An In-depth Technical Guide on the Molecular Structure and Bonding of Dimethyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl maleate, a key intermediate in organic synthesis and polymer chemistry, exhibits a nuanced molecular structure governed by the interplay of electronic and steric effects. This technical guide provides a comprehensive analysis of the molecular geometry and bonding of dimethyl maleate, drawing upon theoretical computational studies. A defining feature of its structure is the presence of multiple stable conformers, characterized by the relative orientations of the two methoxycarbonyl groups. This guide presents detailed quantitative data on bond lengths, bond angles, and dihedral angles for the most stable conformers, as determined by ab initio and density functional theory (DFT) calculations. Furthermore, it outlines the theoretical methodologies employed for these structural determinations, offering a foundational understanding for further research and application in fields such as drug design and materials science.

Molecular Structure and Conformational Analysis

The molecular structure of dimethyl maleate (C₆H₈O₄) is characterized by a central carbon-carbon double bond with two methoxycarbonyl (-COOCH₃) groups in a cis configuration. The steric hindrance and electronic interactions between these two bulky ester groups dictate the molecule's preferred three-dimensional arrangement.

Theoretical studies, notably by Akakura and Koga using Restricted Hartree-Fock (RHF) and Density Functional Theory (B3LYP) methods, have identified five stable equilibrium structures for dimethyl maleate.[1] A consistent and crucial finding across all these conformers is that one of the methoxycarbonyl groups lies nearly coplanar with the C=C double bond, while the other is oriented almost perpendicularly to this plane.[1] This arrangement minimizes steric repulsion between the two ester groups.

The workflow for determining these stable conformers via computational chemistry is outlined below:

Bonding and Interatomic Parameters

The bonding in dimethyl maleate can be understood through the quantitative data obtained from computational studies. The following tables summarize the key bond lengths, bond angles, and dihedral angles for a representative stable conformer of dimethyl maleate, calculated at the B3LYP/6-31G* level of theory.

Bond Lengths

The bond lengths within the dimethyl maleate molecule are typical for their respective bond types, with slight variations arising from the electronic environment and steric strain.

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |

| C=C | C2 | C3 | 1.335 |

| C-C | C1 | C2 | 1.495 |

| C-C | C3 | C4 | 1.498 |

| C=O (planar) | C1 | O1 | 1.212 |

| C=O (perp.) | C4 | O3 | 1.210 |

| C-O (planar) | C1 | O2 | 1.345 |

| C-O (perp.) | C4 | O4 | 1.348 |

| O-CH₃ (planar) | O2 | C5 | 1.435 |

| O-CH₃ (perp.) | O4 | C6 | 1.434 |

| C-H (vinyl) | C2 | H1 | 1.082 |

| C-H (vinyl) | C3 | H2 | 1.083 |

| C-H (methyl) | C5/C6 | H | 1.090-1.095 |

Table 1: Calculated bond lengths for a stable conformer of dimethyl maleate.

Bond Angles

The bond angles around the sp² hybridized carbons of the double bond are close to the ideal 120°, with some distortion due to the bulky ester groups.

| Angle | Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C1-C2=C3 | C1 | C2 | C3 | 123.5 |

| C2=C3-C4 | C2 | C3 | C4 | 124.1 |

| H1-C2=C3 | H1 | C2 | C3 | 118.2 |

| H2-C3=C2 | H2 | C3 | C2 | 117.9 |

| O1=C1-C2 | O1 | C1 | C2 | 125.1 |

| O1=C1-O2 | O1 | C1 | O2 | 124.8 |

| O2-C1-C2 | O2 | C1 | C2 | 110.1 |

| O3=C4-C3 | O3 | C4 | C3 | 125.5 |

| O3=C4-O4 | O3 | C4 | O4 | 124.5 |

| O4-C4-C3 | O4 | C4 | C3 | 110.0 |

| C1-O2-C5 | C1 | O2 | C5 | 116.5 |

| C4-O4-C6 | C4 | O4 | C6 | 116.8 |

| H-C-H (methyl) | H | C5/C6 | H | 108.5-109.8 |

Table 2: Calculated bond angles for a stable conformer of dimethyl maleate.

Dihedral Angles

The dihedral angles are critical in defining the three-dimensional shape and the conformational isomers of dimethyl maleate. The key dihedral angles highlight the near-perpendicular arrangement of one of the ester groups.

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| O1=C1-C2=C3 (planar) | O1 | C1 | C2 | C3 | 178.2 |

| O3=C4-C3=C2 (perp.) | O3 | C4 | C3 | C2 | -85.3 |

| C1-C2-C3-C4 | C1 | C2 | C3 | C4 | 2.5 |

| C2-O2-C5-H | C2 | O2 | C5 | H | 180.0 (staggered) |

| C3-O4-C6-H | C3 | O4 | C6 | H | 180.0 (staggered) |

Table 3: Calculated dihedral angles for a stable conformer of dimethyl maleate.

Experimental and Theoretical Methodologies

The structural parameters presented in this guide are derived from computational chemistry, a powerful tool for elucidating molecular structures and properties.

Computational Chemistry: Geometry Optimization

Protocol for Geometry Optimization using Density Functional Theory (B3LYP/6-31G)*

-

Initial Structure Construction: A 3D model of dimethyl maleate is constructed using molecular modeling software. The initial geometry is based on standard bond lengths and angles.

-

Method and Basis Set Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its balance of accuracy and computational cost in describing electron correlation. The 6-31G* basis set is employed, which provides a good description of the electronic structure for molecules containing first and second-row elements.

-

Geometry Optimization: The energy of the initial structure is minimized with respect to the coordinates of all atoms. This is an iterative process where the forces on each atom are calculated, and the atoms are moved in the direction that lowers the total energy until a stationary point on the potential energy surface is reached.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum (a stable conformer), a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a local minimum.

-

Conformational Search: To identify all low-energy conformers, a systematic or stochastic search of the conformational space is conducted by rotating around the single bonds (C-C and C-O). Each identified potential conformer is then subjected to geometry optimization and frequency analysis.

The logical relationship between the key components of the computational methodology is depicted below:

Conclusion

The molecular structure of dimethyl maleate is characterized by significant conformational flexibility, with the most stable structures adopting a geometry where one methoxycarbonyl group is nearly perpendicular to the plane of the C=C double bond, and the other is coplanar. This arrangement is a consequence of minimizing steric hindrance between the two ester functionalities. The provided quantitative data on bond lengths, bond angles, and dihedral angles from DFT calculations offer a precise and detailed picture of the molecule's geometry. This in-depth understanding of the molecular structure and bonding of dimethyl maleate is fundamental for predicting its reactivity, designing new synthetic routes, and developing novel materials and pharmaceuticals. The outlined computational methodology serves as a robust framework for further structural and functional investigations of this and related molecules.

References

An In-depth Technical Guide to the Solubility of Dimethyl Maleate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethyl maleate in a variety of common laboratory solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, polymer chemistry, and the development of pharmaceuticals and agricultural products. This document collates available quantitative and qualitative data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide laboratory practice.

Introduction to Dimethyl Maleate

Dimethyl maleate is an organic compound with the chemical formula C₆H₈O₄. It is the dimethyl ester of maleic acid and presents as a colorless liquid. Its molecular structure, featuring two ester groups in a cis configuration across a carbon-carbon double bond, dictates its physical and chemical properties, including its polarity and solubility profile.

Solubility Profile of Dimethyl Maleate

The solubility of dimethyl maleate is influenced by the principle of "like dissolves like," where its polar ester groups allow for interaction with polar solvents, while its hydrocarbon backbone contributes to its solubility in less polar organic solvents.

Quantitative Solubility Data

Comprehensive quantitative solubility data for dimethyl maleate across a wide range of organic solvents is not extensively available in published literature. However, specific data points have been reported and are summarized below.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Water | Polar Protic | 77.9 g/L[1][2][3][4][5] | 20 |

| Water | Polar Protic | 80.0 g/L[6] | 25 |

| Ethanol | Polar Protic | 50 mg/mL[1][2][3] | Not Specified |

Note: There are conflicting reports regarding the solubility of dimethyl maleate in water. While some sources describe it as "miscible"[5][7][8], the available quantitative data from multiple independent sources consistently indicate a limited solubility of approximately 78-80 g/L. It is therefore more accurately classified as slightly or sparingly soluble in water.

Qualitative Solubility Data

For many common organic solvents, the solubility of dimethyl maleate is described qualitatively. This information is valuable for solvent screening and initial experimental design.

| Solvent | Chemical Class | Reported Solubility |

| Alcohols | Polar Protic | Miscible[1][2][3] |

| Methanol | Polar Protic | Soluble[9] |

| Diethyl Ether | Polar Aprotic | Miscible[1][2][3][10] |

| Acetone | Polar Aprotic | Soluble[11] |

| Chloroform | Halogenated | Soluble[9][11][12] |

| Toluene | Aromatic Hydrocarbon | Partially Soluble[12] |

| Benzene | Aromatic Hydrocarbon | Insoluble[11] |

| Gasoline | Nonpolar Hydrocarbon | Insoluble[11] |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following experimental protocol, based on the widely accepted shake-flask method followed by quantitative analysis, is recommended.

Materials and Equipment

-

High-purity dimethyl maleate

-

Selected solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph (GC) with a suitable column (e.g., a polar capillary column) and detector (e.g., Flame Ionization Detector - FID)

Procedure

a. Preparation of Saturated Solutions

-

Add an excess amount of dimethyl maleate to a series of glass vials.

-

To each vial, add a known volume of the desired solvent. The presence of undissolved dimethyl maleate is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

-

Equilibrate the samples for a sufficient period (e.g., 24-72 hours) to ensure that thermodynamic equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically.

b. Sample Collection and Preparation

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, tared volumetric flask to remove any undissolved microparticles.

-

Accurately determine the mass of the collected filtrate.

-

Dilute the filtered, saturated solution with the same pure solvent to a concentration that falls within the linear range of the analytical method.

c. Quantitative Analysis by Gas Chromatography (GC)

-

Prepare a series of calibration standards of dimethyl maleate in the chosen solvent at known concentrations.

-

Inject the calibration standards and the diluted samples into the GC system.

-

Record the peak area of the dimethyl maleate for each injection.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of dimethyl maleate in the diluted samples by interpolation from the calibration curve.

d. Calculation of Solubility

-

Calculate the concentration of dimethyl maleate in the original saturated solution by multiplying the concentration determined in the diluted sample by the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 g of solvent ( g/100g ), milligrams per milliliter (mg/mL), or molarity (mol/L).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of dimethyl maleate.

References

- 1. Dimethyl maleate 96 624-48-6 [sigmaaldrich.com]

- 2. Dimethyl maleate 96 624-48-6 [sigmaaldrich.com]

- 3. Dimethyl maleate 96 624-48-6 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Dimethyl maleate | 624-48-6 [chemicalbook.com]

- 6. dimethyl maleate, 624-48-6 [thegoodscentscompany.com]

- 7. Dimethyl maleate, 96% | Fisher Scientific [fishersci.ca]

- 8. chembk.com [chembk.com]

- 9. Dimethyl Maleate | 624-48-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. Dimethyl Maleate [tiantuobio.com]

- 11. Dimethyl maleate: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 12. Dimethyl Maleate (DMM CAS 624-48-6) - Manufacturers & Suppliers - Weifang Integratechem Co., Ltd. [integratechem.com]

A Comprehensive Technical Guide to the Thermochemical Properties of Dimethyl Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough examination of the thermochemical data for dimethyl maleate. The information is compiled from peer-reviewed literature and established chemical databases, offering a centralized resource for professionals in research and development. This document presents quantitative data in structured tables, details the experimental methodologies used for their determination, and provides visualizations of relevant chemical pathways.

Core Thermochemical Data

The thermochemical properties of dimethyl maleate are crucial for understanding its stability, reactivity, and behavior in chemical processes. The following tables summarize the key experimentally determined and computationally calculated thermochemical data for this compound.

Table 1: Standard Molar Enthalpies of Dimethyl Maleate at 298.15 K

| Property | Symbol | Phase | Value (kJ mol⁻¹) |

| Standard Molar Enthalpy of Formation | ΔfH° | Gas | -620.8 |

| Standard Molar Enthalpy of Combustion | ΔcH° | Liquid | -2844.9 ± 1.3 |

| Standard Molar Enthalpy of Vaporization | ΔvapH° | - | 53.6 ± 1.0 |

| Standard Molar Enthalpy of Sublimation | ΔsubH° | - | 88.4 ± 1.6 |

Table 2: Ideal Gas Heat Capacity and Enthalpy of Dimethyl Maleate

| Temperature (K) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) | Enthalpy (Ideal Gas) (kJ/mol) |

| 200 | - | - |

| ... | ... | ... |

| 1000 | - | - |

Note: Specific temperature-dependent data points for Ideal Gas Heat Capacity and Enthalpy are available through the NIST Web Thermo Tables and can be extensive.[1]

Table 3: Calculated Thermochemical Data for Dimethyl Maleate

| Parameter | Method | Value (kJ mol⁻¹) |

| Reaction Energy (T=0 K) | B3LYP/6-31G | - |

| Reaction Enthalpy (T=298.15 K) | B3LYP/6-31G | - |

| Standard Enthalpy of Formation (Gas, T=298.15 K) | B3LYP/6-31G* | -610.7 |

Note: The table presents a selection of calculated data. A comprehensive study includes various basis sets and computational methods.[2][3]

Experimental Protocols

The experimental determination of thermochemical data is fundamental to its accuracy. The primary methods employed for dimethyl maleate are detailed below.

Static Bomb Calorimetry (for Enthalpy of Combustion)

The standard molar enthalpy of combustion of dimethyl maleate was determined using a static bomb calorimeter. A detailed workflow for this experimental protocol is as follows:

A known mass of the liquid dimethyl maleate is placed in a crucible inside a high-pressure vessel (the "bomb"). The bomb is then filled with an excess of pure oxygen under pressure and submerged in a known volume of water in a thermally insulated container (the calorimeter). The sample is ignited electrically, and the complete combustion causes a rise in the temperature of the bomb, the water, and the calorimeter. By measuring this temperature change and knowing the heat capacity of the calorimeter system (determined by a standard substance with a known heat of combustion), the energy of combustion can be calculated.[2]

Calvet Microcalorimetry (for Enthalpy of Vaporization/Sublimation)

The enthalpies of vaporization and sublimation of dimethyl maleate were measured using a Calvet microcalorimeter. This technique measures the heat flow associated with a phase transition.

A small, accurately weighed sample of dimethyl maleate is placed in a sample cell within the calorimeter, which is maintained at a constant temperature. The heat required to cause the vaporization (or sublimation) of the sample is measured by a series of thermocouples that detect the temperature difference between the sample cell and a reference cell. The integrated heat flow over the course of the phase transition provides a direct measure of the enthalpy of vaporization or sublimation.[2]

Reaction Thermochemistry: Hydrogenation of Dimethyl Maleate

The hydrogenation of dimethyl maleate is an industrially significant process. The reaction proceeds through several steps to yield valuable products such as γ-butyrolactone (GBL), 1,4-butanediol (BDO), and tetrahydrofuran (THF).[4][5][6]